molecular formula C24H25N3 B14038726 N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline

N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline

Cat. No.: B14038726
M. Wt: 355.5 g/mol
InChI Key: VIRJEGJEGJEEDN-UQQQWYQISA-N
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Description

N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline is a complex organic compound with a unique structure that combines elements of carbazole and aniline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline typically involves a multi-step process. One common method starts with the preparation of 9-ethylcarbazole, which is then reacted with N-ethyl-3-methylaniline under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted carbazole or aniline derivatives.

Scientific Research Applications

N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.

    Industry: In the field of materials science, this compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline include:

    N-ethylcarbazole: A simpler derivative of carbazole with similar electronic properties.

    N-methylaniline: An aniline derivative with a similar structure but lacking the carbazole moiety.

    N-ethyl-N-methylcarbazole: A compound that combines elements of both N-ethylcarbazole and N-methylaniline.

Uniqueness

The uniqueness of this compound lies in its specific combination of carbazole and aniline derivatives, which imparts unique electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and materials science.

Properties

Molecular Formula

C24H25N3

Molecular Weight

355.5 g/mol

IUPAC Name

N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline

InChI

InChI=1S/C24H25N3/c1-4-26-23-12-7-6-11-21(23)22-16-19(13-14-24(22)26)17-25-27(5-2)20-10-8-9-18(3)15-20/h6-17H,4-5H2,1-3H3/b25-17-

InChI Key

VIRJEGJEGJEEDN-UQQQWYQISA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N\N(CC)C3=CC=CC(=C3)C)C4=CC=CC=C41

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC(=C3)C)C4=CC=CC=C41

Origin of Product

United States

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